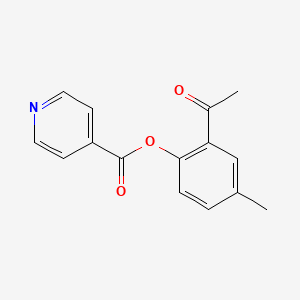![molecular formula C20H29ClN2O4 B5655752 3-[(3R*,4S*)-1-(3-chloro-4-methoxybenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5655752.png)
3-[(3R*,4S*)-1-(3-chloro-4-methoxybenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of structurally complex molecules often involves multi-step chemical reactions, regiospecific manipulations, and the application of spectroscopic techniques for structure elucidation. While the specific synthesis path for the mentioned compound is not directly available, similar compounds have been synthesized through regiospecific reactions and characterized using single-crystal X-ray analysis to unambiguously determine their structure (Kumarasinghe et al., 2009). Synthesis routes often involve the aminomethylation of precursor molecules, followed by reduction and functional group transformations to achieve the desired molecular architecture (Papoyan et al., 2011).
Molecular Structure Analysis
The molecular structure of complex organic compounds is pivotal for understanding their chemical behavior and potential applications. The structural analysis typically involves X-ray crystallography, which provides detailed information about molecular conformation, stereochemistry, and intermolecular interactions. Such analysis reveals conformational differences and unique molecular arrangements that are crucial for the compound's properties and reactivity (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of a compound are influenced by its functional groups and molecular structure. For instance, the presence of morpholine and piperidine rings can impart specific reactivity patterns, such as susceptibility to nucleophilic substitution reactions or interactions with biological targets. The synthesis and properties of related compounds have demonstrated pronounced anticonvulsive and some peripheral n-cholinolytic activities, indicating the potential for diverse chemical reactivity and biological interactions (Papoyan et al., 2011).
Physical Properties Analysis
The physical properties of chemical compounds, including melting point, boiling point, solubility, and crystal structure, are essential for their practical application and handling. These properties are determined by the compound's molecular structure and intermolecular forces. The crystal structure analysis provides insights into the solid-state arrangement and potential implications for solubility and stability (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and potential for chemical transformations, are central to understanding a compound's applications. These properties are influenced by the molecular structure, presence of reactive functional groups, and stereochemistry. Investigations into similar compounds have explored their antifungal and antiradical activities, showcasing the potential chemical properties that could be expected for the compound (Zhou et al., 2013).
特性
IUPAC Name |
(3-chloro-4-methoxyphenyl)-[(3R,4S)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O4/c1-26-19-5-4-15(13-17(19)21)20(25)23-7-6-18(16(14-23)3-2-10-24)22-8-11-27-12-9-22/h4-5,13,16,18,24H,2-3,6-12,14H2,1H3/t16-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYDIGVIVOQLAO-AEFFLSMTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C(C2)CCCO)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC[C@@H]([C@@H](C2)CCCO)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3R*,4S*)-1-(3-chloro-4-methoxybenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4,6-dimethylpyridin-2-yl)benzyl]morpholine](/img/structure/B5655674.png)

![4-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B5655688.png)
![4-{5-[3-(difluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazol-1-yl}-1-methylpiperidine](/img/structure/B5655691.png)
![1-cyclopropyl-4-{[(5,6-dimethylpyrimidin-4-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B5655694.png)

![3-[3-nitro-5-(phenylthio)phenoxy]pyridine](/img/structure/B5655721.png)
![4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5655724.png)
![5-(methoxymethyl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}thiophene-2-carboxamide](/img/structure/B5655729.png)
![N-[rel-(3R,4S)-1-(4-cyclopentyl-2-pyrimidinyl)-4-cyclopropyl-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5655737.png)
![1-cyclopentyl-N-[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5655746.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-pyridin-2-ylpyrimidine-5-carboxamide](/img/structure/B5655749.png)
![(3R*,4S*)-3,4-dimethyl-1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-4-piperidinol](/img/structure/B5655755.png)
![2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5655756.png)